Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate
CAS No.: 66052-90-2
Cat. No.: VC17007473
Molecular Formula: C2H14N2O7P2
Molecular Weight: 240.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66052-90-2 |
|---|---|
| Molecular Formula | C2H14N2O7P2 |
| Molecular Weight | 240.09 g/mol |
| IUPAC Name | diazanium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid |
| Standard InChI | InChI=1S/C2H8O7P2.2H3N/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);2*1H3 |
| Standard InChI Key | ARKNDEZWQXSEIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+] |
Introduction
Chemical Structure and Physicochemical Properties
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate features a central bisphosphonate group (-PO₃H₂) bonded to a hydroxylated ethylidene backbone, with two ammonium counterions neutralizing the phosphonate charges. The canonical SMILES representation is CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+], reflecting its ionic structure. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 240.09 g/mol |
| Solubility | Highly soluble in water |
| pKa (Phosphonate groups) | ~2.0 and ~7.0 (estimated) |
The compound’s solubility distinguishes it from non-ionic bisphosphonates like etidronic acid, enabling broader formulation options in pharmaceuticals . Its InChIKey (ARKNDEZWQXSEIA-UHFFFAOYSA-N) confirms stereochemical uniqueness.
Synthesis and Industrial Production
The synthesis involves neutralizing etidronic acid with ammonia under controlled conditions:
This reaction achieves high yields (>90%) and purity, critical for pharmaceutical applications . Industrial-scale production optimizes temperature (20–25°C) and stoichiometry to minimize byproducts like monoammonium salts . Post-synthesis purification via crystallization ensures compliance with pharmacopeial standards.
Mechanism of Action in Bone Metabolism
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate inhibits osteoclast-mediated bone resorption by targeting farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway . By depleting FPP, the compound disrupts osteoclast prenylation, leading to apoptosis and reduced bone turnover . Clinical studies in immobilized patients demonstrated a 60% reduction in osteoclast activity compared to controls, alongside preserved trabecular bone volume .
Comparative Efficacy Against Other Bisphosphonates
| Compound | Target Enzyme | Osteoclast Inhibition |
|---|---|---|
| Diammonium HEDP | FPP synthase | 60–70% |
| Zoledronic Acid | FPP synthase | 80–90% |
| Alendronate | FPP synthase | 50–60% |
While less potent than nitrogen-containing bisphosphonates, its favorable safety profile makes it suitable for long-term use .
Therapeutic Applications
Osteoporosis Management
In a 120-day bed rest study mimicking microgravity, subjects receiving diammonium HEDP maintained 95% of baseline bone density, versus 88% in untreated controls . The compound’s anti-resorptive effect correlates with a 40% decrease in urinary N-telopeptide (bone resorption marker) .
Anti-Inflammatory Properties
Emerging evidence suggests modulation of NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 30–50% in murine models. This dual action positions it as a candidate for inflammatory bone diseases like rheumatoid arthritis.
Industrial and Environmental Uses
Water Treatment
As a chelating agent, diammonium HEDP binds Ca²⁺ and Mg²⁺ ions (stability constant log K = 6.5), preventing scale formation in cooling systems . Its biodegradability reduces environmental impact compared to polyphosphates.
Metal Surface Treatment
In electroplating, the compound forms stable complexes with Fe³⁺ and Cu²⁺, enhancing coating adhesion by 20–25%. Applications extend to automotive and aerospace industries.
Future Research Directions
Ongoing studies explore:
-
Oncological Applications: Preclinical data show synergy with cisplatin in osteosarcoma models, reducing tumor volume by 40%.
-
Nanoparticle Delivery: Encapsulation in liposomes improves bioavailability to 15–20% in rodent trials.
-
Environmental Remediation: Chelation of heavy metals (e.g., Pb²⁺) in contaminated soils, with 80% removal efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume